![molecular formula C8H8N4O3 B1384514 methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate CAS No. 1311316-89-8](/img/structure/B1384514.png)
methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate
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Overview
Description
“Methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate” is a chemical compound with the molecular formula C8H8N4O3 . It is a derivative of pyrazolo[3,4-d]pyrimidine , a class of compounds that have been studied for their potential as CDK2 inhibitors .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including “methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate”, involves a series of chemical reactions . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . Further analysis of the molecular structure would require more specific information or resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate” are not detailed in the available resources. The compound has a molecular weight of 208.18 .Scientific Research Applications
Antimycobacterial Activity
Compounds with a structure similar to the one have been screened for their in vitro antimycobacterial activity against M. tuberculosis strain H37Rv .
Blood Coagulation Inhibition
These compounds have also been explored for their potential as inhibitors of blood coagulation factor Xa , which is crucial for developing anticoagulant therapies .
Antiviral Therapeutics
Some derivatives have shown antiviral activity against viruses such as the Newcastle disease virus, comparable to known antiviral drugs like Ribavirin .
Synthesis of Fused Pyrazolo Derivatives
The compound’s core structure is used in the synthesis of various fused pyrazolo derivatives, which have multiple applications in medicinal chemistry .
Biomedical Applications
The substitution patterns of similar compounds have been reviewed for their biomedical applications , including their use in different therapeutic areas .
Synthetic Strategies
There has been comprehensive data on synthetic strategies and approaches to derivatives of pyrazolopyridine systems, which can be applied to the synthesis of your compound of interest .
Future Directions
The future directions for research on “methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate” and related compounds could include further investigation into their potential as CDK2 inhibitors . This could involve more detailed studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
properties
IUPAC Name |
methyl 2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-15-6(13)3-12-7-5(2-11-12)8(14)10-4-9-7/h2,4H,3H2,1H3,(H,9,10,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAREDQMQSXSDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=N1)C(=O)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate |
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